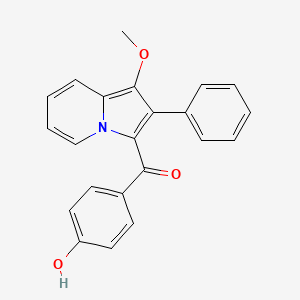
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its significant pharmacological properties, particularly in medicinal chemistry . This compound features a unique structure that includes a hydroxyphenyl group, a methoxy group, and a phenylindolizinyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further modified to produce the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain proteins involved in cell proliferation, such as c-Myc and CDK6, while enhancing the expression of proteins like P21 and PARP . These interactions lead to the disruption of cancer cell growth and induce apoptosis, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone can be compared with other indolizine derivatives and similar compounds:
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound shares a similar structure but includes a pyrrolidinyl group instead of the indolizinyl group.
Methanone, 1-(5-hydroxypentyl)-1h-indol-3-yl-: Another related compound, which features a hydroxypentyl group and is known for its biological activities.
Propriétés
Numéro CAS |
77823-47-3 |
|---|---|
Formule moléculaire |
C22H17NO3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-(1-methoxy-2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C22H17NO3/c1-26-22-18-9-5-6-14-23(18)20(19(22)15-7-3-2-4-8-15)21(25)16-10-12-17(24)13-11-16/h2-14,24H,1H3 |
Clé InChI |
CUHSIYKRFXTZPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















